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Sodium rhodanate

Cat. No.: B1173957
CAS No.: 16547-67-4
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Description

Historical Context of Research Applications of Thiocyanates

The study of thiocyanate (B1210189) has a long history, with the thiocyanate anion ([SCN]⁻) first prepared and isolated by Porrett in 1809. nih.govacs.org This predates the isolation of several elemental halogens, highlighting the early interest in this pseudohalide. Porrett's initial work involved using thiocyanic acid (HNCS) to synthesize "sulfuretted chyazate" salts of numerous elements, demonstrating the early recognition of the diversity of thiocyanate chemistry. nih.gov Older trivial names for thiocyanate and its acid included rhodanide, prussous acid, red tinging acid, and sulfocyanide. nih.gov

Historically, thiocyanates were typically synthesized through the direct reaction of sulfur or a polysulfide with cyanide. sciencemadness.orgwikipedia.org For example, the reaction of elemental sulfur with cyanide ions yields thiocyanate ions. wikipedia.org Another historical synthetic route involved the action of hydrogen cyanide or cyanogen (B1215507) on a polysulfide. sciencemadness.org These early methods laid the groundwork for understanding the formation and reactivity of the thiocyanate anion.

The reaction between ferric ions (Fe³⁺) and thiocyanate ions, which produces an intense blood-red color, has a notable history in chemical analysis. researchgate.nete-bookshelf.de This reaction has been viewed in different ways over the last two centuries and was historically used to test for the presence of ferric ions and as a centerpiece for studying chemical equilibrium. researchgate.nete-bookshelf.de

The structural characterization of simple thiocyanate salts also has historical roots. The crystal structure of potassium thiocyanate (K[SCN]) was determined in 1933, representing the first reported structure of a binary thiocyanate. acs.org This crystallographic research was crucial in confirming the constitution of these salts and understanding the arrangement of ions in the solid state. acs.org

Contemporary Significance of Sodium Rhodanate in Academic Disciplines

This compound (NaSCN) continues to be a compound of significant interest across various academic disciplines due to the unique properties and reactivity of the thiocyanate anion. Its contemporary significance is evident in ongoing research in areas such as coordination chemistry, materials science, analytical chemistry, and even biological research.

In coordination chemistry, the ambidentate nature of the thiocyanate ligand makes NaSCN a valuable precursor for synthesizing a wide range of metal complexes with diverse structures and properties. nih.gov Research continues to explore the coordination behavior of the thiocyanate ion with various metal centers, leading to the development of new coordination frameworks and materials with potential applications in areas like magnetism and optics. nih.govresearchgate.net Studies on metal thiocyanates describe their structures, properties, and syntheses, providing a categorization of diverse structure types. nih.govresearchgate.net

Materials science research utilizes sodium thiocyanate in the synthesis and characterization of novel materials. For instance, semi-organic crystals like Sodium Thiocyanate Potassium Sulphate (STPS) have been synthesized using methods like slow solvent evaporation, and their structural, optical, and mechanical properties characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, scanning electron microscopy (SEM), and microhardness testing. scilit.comniscpr.res.in These studies highlight the potential of such materials for applications in nonlinear optics and other advanced technologies. scilit.comniscpr.res.in Research also investigates the crystal structure of NaSCN itself, with detailed studies on its orthorhombic structure and the coordination environment of the sodium ion. researchgate.netiucr.orgmaterialsproject.org Theoretical studies comparing the gas-phase and crystal-phase structures of NaSCN also contribute to a deeper understanding of its fundamental properties. acs.org

Sodium thiocyanate remains relevant in analytical chemistry as a reagent for the determination of certain metal ions, building upon its historical use in qualitative analysis. researchgate.netontosight.ai

Furthermore, NaSCN is explored in various other research contexts. It has been investigated as a potential inhibitor in processes such as suppressing the formation of chlorinated aromatics in solid waste incineration, where it can reduce the concentration of harmful byproducts. nih.gov Research into its behavior in solutions, such as glyme-based electrolytes for sodium-ion batteries, utilizes techniques like infrared spectroscopy and computational simulations to understand ion pairing and solvation dynamics. rsc.org Studies also evaluate the use of sodium thiocyanate as an indicator in dosimetry gels for measuring radiation doses. researchgate.net

The diverse research applications of sodium thiocyanate underscore its continued importance as a fundamental chemical compound with properties that lend themselves to a wide array of scientific investigations across multiple disciplines.

Selected Physical Properties of Sodium Thiocyanate

While comprehensive data tables on detailed research findings are extensive and context-specific to individual studies, a table of selected physical properties of sodium thiocyanate is provided below based on available information.

PropertyValueSource(s)
Chemical FormulaNaSCN nih.govmekongchem.comwikipedia.orghamptonresearch.com
Molar Mass81.07 g/mol mekongchem.comwikipedia.orghamptonresearch.com
AppearanceColorless crystals; White solid nih.govmekongchem.comwikipedia.org
Density1.735 g/cm³; 1.74 g/cm³ mekongchem.comwikipedia.org
Melting Point287 °C (decomposes) wikipedia.orghamptonresearch.com
Solubility in Water139 g/100 mL (21 °C); 225 g/100 mL (100 °C) nih.govwikipedia.org
Crystal StructureOrthorhombic iucr.orgmaterialsproject.orgmekongchem.comwikipedia.org

Note: Interactive data tables are not supported in this format. The data is presented in a standard markdown table.

Detailed Research Findings Examples:

Research involving sodium thiocyanate often delves into specific interactions and applications. For example, structural studies using single-crystal X-ray diffraction have determined the orthorhombic crystal structure of NaSCN, showing each Na⁺ center surrounded by three sulfur and three nitrogen ligands from the thiocyanate anion in a fac arrangement. researchgate.netiucr.orgmaterialsproject.org The thiocyanate group itself is found to be linear within experimental error. iucr.org

In the context of materials science, research on Sodium Thiocyanate Potassium Sulphate (STPS) crystals has provided detailed characterization data. For instance, UV-Vis-NIR investigations have shown high optical quality with 100% transmittance in the visible region and a cutoff wavelength below 250 nm, indicating suitability for second harmonic generation (SHG) applications. scilit.comniscpr.res.in Microhardness testing has also been performed, yielding a value of 30.01 for STPS crystals, suggesting significant mechanical strength. scilit.comniscpr.res.in

Studies on the suppression of chlorinated aromatics formation using NaSCN in solid waste incineration have proposed mechanisms involving the reduction of highly active metal chlorides (like CuCl₂ and FeCl₃) to less active forms (CuCl and FeCl₂) and the sulfidation of copper chlorides. nih.gov

Properties

CAS No.

16547-67-4

Molecular Formula

C3H2NOS2.Na

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Controlled Synthesis of Sodium Rhodanate Derivatives

The development of controlled synthetic methods for this compound derivatives is pivotal for accessing a diverse range of functionalized molecules. These methods are underpinned by a deep understanding of reaction mechanisms and the application of novel catalytic systems.

Mechanistic Pathways in Thiocyanate (B1210189) Formation Reactions

8 NaCN + S₈ → 8 NaSCN mekongchem.com

Mechanistic studies on the oxidation of the thiocyanate ion (SCN⁻) by oxidizing agents like peroxomonosulfate (HSO₅⁻) reveal the formation of hypothiocyanite (B1210458) (OSCN⁻) as an intermediate. This multi-step oxidation process is pH-dependent and highlights the redox chemistry of the thiocyanate ion, which is crucial for its role in various synthetic transformations researchgate.net. The thiocyanate anion is a bidentate nucleophile, capable of reacting at either the sulfur or nitrogen atom, a property that influences the outcome of its reactions with electrophiles.

Novel Approaches to Thiocarbamate Synthesis Utilizing this compound Precursors

Thiocarbamates are a significant class of organic compounds with applications in pharmaceuticals and agrochemicals. One of the established methods for their synthesis involves the hydrolysis or alcoholysis of thiocyanates researchgate.net. More recent and novel approaches focus on developing catalytic systems to facilitate this transformation under milder conditions. For instance, the conversion of thiocyanates, derived from this compound, can be achieved through transition-metal-catalyzed carbonylation reactions, offering a more efficient and atom-economical route to thiocarbamates compared to traditional methods that may use hazardous reagents like phosgene (B1210022) derivatives researchgate.net.

Copper-Mediated Oxidative Cyclization in Organic Synthesis with this compound

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. In the context of this compound chemistry, copper-mediated oxidative cyclization is particularly valuable for the synthesis of sulfur-containing heterocycles. A notable application is the synthesis of 2-aminothiazoles from enaminones, potassium thiocyanate (a related rhodanate salt), and an N-halosuccinimide, where the choice of solvent can direct the reaction towards either a thiocyanated enaminone or the cyclized 2-aminothiazole (B372263) researchgate.netnih.govacs.org.

Mechanistic investigations into copper-catalyzed oxidative cyclizations, for example, the conversion of carboxylic acids to lactones, suggest the involvement of radical intermediates and the cycling of copper between different oxidation states (e.g., Cu(II) and Cu(I)) rsc.org. While not directly involving this compound, these studies provide a framework for understanding the role of copper catalysts in activating substrates and promoting bond formation in related oxidative cyclizations where this compound is a key reagent.

A plausible mechanism for the copper-catalyzed synthesis of 2-aminothiazoles involves the initial formation of a thiocyanated intermediate, which then undergoes intramolecular cyclization facilitated by the copper catalyst.

ReactantsCatalystProductYieldReference
Enaminones, KSCN, NBS-Thiocyanated Enaminones / 2-AminothiazolesHigh researchgate.netnih.govacs.org
Carboxylic AcidsCu(OAc)₂Lactones- rsc.org

Synthesis of Heterocyclic Compounds Incorporating Thiocyanate Moieties

The introduction of a thiocyanate group into a heterocyclic framework can significantly modify its biological activity. This compound serves as a key reagent for the synthesis of a variety of thiocyanate-containing heterocycles. Theoretical calculations have been employed to understand the mechanism of substituting a chloride with a thiocyanate in 2-(chloromethyl)aziridine derivatives, revealing different reaction profiles for the formation of various products researchgate.net.

Examples of heterocyclic systems synthesized using thiocyanate precursors include:

Coumarins: Synthesis of biologically active heterocycles from coumarin (B35378) thiocyanate has been reported nih.gov.

Aziridines: Thiocyanate-based aziridine (B145994) derivatives have been synthesized and their formation mechanism studied researchgate.net.

Thiazoles: As mentioned earlier, 2-aminothiazoles are readily synthesized using thiocyanate salts researchgate.netnih.govacs.orgnih.gov.

The versatility of the thiocyanate group allows for its subsequent conversion into other functional groups, further expanding the diversity of accessible heterocyclic compounds researchgate.net.

Green Chemistry Considerations in this compound Synthesis and Application

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govnih.gov. In the context of this compound, green chemistry considerations can be applied to both its synthesis and its use in subsequent reactions.

The traditional synthesis of this compound from sodium cyanide and sulfur is a high-atom-economy reaction. However, the high toxicity of sodium cyanide necessitates careful handling and waste management. Greener alternatives could involve exploring biosynthetic routes or developing catalysts that allow the use of less hazardous cyanide sources.

In the application of this compound, green chemistry principles are evident in the development of:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions nih.gov. The copper-catalyzed synthesis of thiazoles is an example of this approach.

Solvent Selection: Employing safer and more environmentally friendly solvents is a key aspect of green chemistry. Research into solvent-controlled syntheses, such as the selective formation of thiocyanated enaminones or 2-aminothiazoles, demonstrates the importance of solvent choice in directing reaction pathways and potentially reducing the need for purification researchgate.netnih.govacs.org.

One-Pot Syntheses: Designing multi-step reactions to occur in a single pot without isolating intermediates minimizes solvent usage and waste generation, aligning with the principle of reducing derivatives nih.gov.

Green Chemistry PrincipleApplication in this compound Chemistry
Atom Economy High in the synthesis of NaSCN from NaCN and S₈.
Catalysis Use of copper catalysts in the synthesis of heterocycles.
Safer Solvents Solvent-controlled reactions to improve selectivity and reduce waste.
Reduce Derivatives Development of one-pot syntheses for complex molecules.

Alkyl Thiocyanate and Isothiocyanate Formation

This compound is a widely used reagent for the synthesis of organic thiocyanates and isothiocyanates. The thiocyanate anion is an ambident nucleophile, meaning it can attack an electrophile with either its sulfur or nitrogen atom. This dual reactivity leads to the potential formation of two isomeric products: alkyl thiocyanates (R-SCN) and alkyl isothiocyanates (R-NCS).

The reaction of an alkyl halide with sodium thiocyanate typically proceeds via a nucleophilic substitution mechanism. The nature of the alkyl halide and the reaction conditions play a crucial role in determining the product distribution mekongchem.comwikipedia.org.

The formation of alkyl thiocyanates versus isothiocyanates is often dictated by the reaction mechanism:

Sₙ2 Reactions: In a typical Sₙ2 reaction, the softer, more nucleophilic sulfur atom of the thiocyanate ion preferentially attacks the electrophilic carbon of the alkyl halide. This leads to the formation of the alkyl thiocyanate as the major product. This is observed, for instance, in the reaction of isopropyl bromide with sodium thiocyanate in a hot ethanolic solution to afford isopropyl thiocyanate mekongchem.comwikipedia.org.

Sₙ1 Reactions: In reactions that proceed through an Sₙ1 mechanism, a carbocation intermediate is formed. The thiocyanate anion can then attack this carbocation with either the sulfur or the nitrogen atom. This often results in a mixture of both the alkyl thiocyanate and the alkyl isothiocyanate. The harder nitrogen atom can compete more effectively for the hard carbocation researchgate.net.

Factors that influence the reaction pathway and thus the product ratio include:

The structure of the alkyl group: Primary alkyl halides tend to favor the Sₙ2 pathway and yield predominantly alkyl thiocyanates. Tertiary alkyl halides, which readily form stable carbocations, are more prone to the Sₙ1 pathway and give mixtures of products.

The leaving group: Good leaving groups facilitate both Sₙ1 and Sₙ2 reactions.

The solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring the Sₙ1 mechanism, while polar aprotic solvents are more conducive to the Sₙ2 mechanism.

The counter-ion: While sodium thiocyanate is common, the use of other salts like silver thiocyanate can influence the outcome due to the coordination of the silver ion mekongchem.com.

It has been noted that some alkyl thiocyanates can rearrange to the more thermodynamically stable isothiocyanates, especially upon heating google.com. This rearrangement can be a factor in the final product composition.

Alkylating Agent TypePredominant MechanismMajor Product
Primary Alkyl HalideSₙ2Alkyl Thiocyanate (R-SCN)
Tertiary Alkyl HalideSₙ1Mixture of R-SCN and R-NCS

Nucleophilic Substitution Reactions with Alkyl Halides

A primary application of this compound in organic synthesis is the conversion of alkyl halides to the corresponding alkyl thiocyanates. wikipedia.orgchemicalbook.com This transformation is a classic example of a nucleophilic substitution reaction, where the thiocyanate anion displaces a halide ion from the alkyl substrate. The reaction is widely employed due to its straightforward nature and the utility of the resulting alkyl thiocyanates as intermediates in the synthesis of other sulfur-containing compounds. wikipedia.org

The general reaction proceeds as follows: R-X + NaSCN → R-SCN + NaX (where R is an alkyl group and X is a halogen)

The mechanism of this reaction is highly dependent on the structure of the alkyl halide. Primary alkyl halides typically react via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.uk In this single-step process, the cyanide ion attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry if the carbon is chiral. study.comyoutube.com

Conversely, tertiary alkyl halides, which can form stable carbocation intermediates, tend to react through an Sₙ1 (unimolecular nucleophilic substitution) mechanism. chemguide.co.uk This two-step process involves the initial departure of the leaving group to form a carbocation, which is then rapidly attacked by the nucleophile. Secondary alkyl halides may react by a mixture of both Sₙ1 and Sₙ2 pathways. chemguide.co.uk

A significant consideration in this synthesis is the ambident nature of the thiocyanate nucleophile, which can attack via either the sulfur or the nitrogen atom. This can lead to the formation of isomeric alkyl isothiocyanates (R-NCS) as a byproduct. wikipedia.org The regioselectivity of the attack is influenced by the reaction conditions and the nature of the substrate. Substrates that favor an Sₙ1 mechanism, such as benzyl (B1604629) halides, are more prone to yield the isothiocyanate derivative. wikipedia.org

Alkyl HalideReagentSolventProductTypical MechanismReference
Isopropyl bromideSodium thiocyanateHot EthanolIsopropyl thiocyanateSₙ2 wikipedia.orgchemicalbook.com
1-BromopropanePotassium cyanideEthanolButanenitrileSₙ2 chemguide.co.uklibretexts.org
Benzyl HalidesSodium thiocyanateVariesBenzyl isothiocyanate (major)Sₙ1 wikipedia.org

Addition Reactions to Organic Amines for Thiourea (B124793) Derivatives

This compound is a key reagent in the synthesis of thiourea derivatives, which are compounds with significant biological activity and utility as intermediates in the preparation of heterocyclic compounds. nih.govmdpi.com The synthesis does not typically involve a direct reaction between sodium thiocyanate and an amine. Instead, it proceeds through an isothiocyanate intermediate, which is generated in situ.

A common method involves the reaction of an acid chloride with sodium or ammonium (B1175870) thiocyanate to form an acyl isothiocyanate. This highly reactive intermediate is not isolated but is immediately treated with a primary or secondary organic amine. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the N-acyl thiourea derivative. nih.govmdpi.com

The general two-step, one-pot synthesis is illustrated below:

R-COCl + NaSCN → [R-CO-NCS] + NaCl

[R-CO-NCS] + R'₂NH → R-CO-NH-C(S)-NR'₂

This nucleophilic addition of the amine to the isothiocyanate is a robust and widely applicable method for creating a diverse range of substituted thioureas. nih.gov The reaction conditions, such as the choice of solvent (often anhydrous acetone), are crucial for the successful formation of the isothiocyanate intermediate and the subsequent addition reaction. nih.govmdpi.com

Reactant 1Reactant 2IntermediateReactant 3Product ClassReference
Acid ChlorideAmmonium ThiocyanateAcyl isothiocyanateHeterocyclic AmineN-acyl thiourea nih.gov
Benzoyl ChlorideAmmonium ThiocyanateBenzoyl isothiocyanateVarious AminesThiourea benzamide (B126) derivatives mdpi.com
AnilinesAmmonium ThiocyanatePhenyl isothiocyanate(Self-reaction/cyclization)Phenylthiourea derivatives researchgate.net

Influence of Reaction Conditions on Synthetic Outcomes

The success and selectivity of chemical transformations involving this compound are profoundly influenced by the specific reaction conditions employed. Factors such as the choice of solvent and the presence of catalysts can dramatically alter reaction rates, yields, and the distribution of products.

Solvent Effects in Thiocyanate-Mediated Reactions

The solvent plays a critical role in nucleophilic substitution reactions involving this compound. The polarity and protic nature of the solvent can affect the solubility of the reactants and, more importantly, the reactivity of the thiocyanate nucleophile. libretexts.org

Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are often effective for Sₙ2 reactions. researchgate.net These solvents can solvate the sodium cation, leaving the thiocyanate anion relatively "bare" and thus more nucleophilic and reactive. libretexts.org In contrast, polar protic solvents, like water and alcohols (e.g., ethanol), can form hydrogen bonds with the thiocyanate anion. chemistrysteps.com This "caging" effect stabilizes the anion and reduces its nucleophilicity, potentially slowing down Sₙ2 reactions. chemistrysteps.com

However, for Sₙ1 reactions, polar protic solvents can be beneficial as they stabilize the carbocation intermediate formed in the rate-determining step, thereby accelerating the reaction. libretexts.org The choice of solvent is also critical to avoid side reactions. For instance, in the reaction of alkyl halides with potassium cyanide, the presence of water can lead to the formation of alcohols as byproducts due to the presence of hydroxide (B78521) ions. chemguide.co.uklibretexts.org

Solvent TypeExamplesEffect on [SCN]⁻ NucleophilicityFavored Substitution MechanismRationaleReference
Polar ProticWater, Ethanol, MethanolDecreasedSₙ1Solvates the nucleophile via H-bonding, reducing its reactivity, but stabilizes carbocation intermediates. chemistrysteps.comlibretexts.org
Polar AproticAcetone, DMF, DMSOIncreasedSₙ2Solvates the cation, leaving the anion "bare" and more reactive. libretexts.org

Catalytic Enhancements in this compound Transformations

To overcome challenges such as low solubility and slow reaction rates, various catalytic systems have been developed to enhance the efficiency of reactions involving this compound.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly effective for the reaction between an alkyl halide (typically in a nonpolar organic solvent) and sodium thiocyanate (in an aqueous solution). researchgate.netccspublishing.org.cn The PTC, often a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase. ccspublishing.org.cnphasetransfercatalysis.com The lipophilic cation of the catalyst pairs with the thiocyanate anion, forming an ion pair that is soluble in the organic phase, allowing it to react with the alkyl halide. This technique can lead to faster reactions, higher yields, and milder reaction conditions, often eliminating the need for harsh organic solvents. ccspublishing.org.cnijirset.com

Lewis Acid Catalysis: In the context of aromatic thiocyanation, Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective catalysts. nih.gov The Lewis acid activates an electrophilic thiocyanating agent (like N-thiocyanatosaccharin), making it more reactive towards arenes. This catalytic approach allows for the efficient and regioselective C-H functionalization of a wide range of activated aromatic compounds. nih.gov

Catalysis TypeCatalyst ExampleReaction TypeFunction of CatalystBenefitsReference
Phase-Transfer Catalysis (PTC)Tetrabutylammonium bromide (TBAB)Alkyl Halide ThiocyanationTransfers SCN⁻ from aqueous to organic phase.Faster reaction, higher yield, milder conditions, use of water as solvent. researchgate.netccspublishing.org.cn
Lewis Acid CatalysisIron(III) Chloride (FeCl₃)Arene ThiocyanationActivates the electrophilic thiocyanating agent.Enables regioselective C-H functionalization of arenes. nih.gov

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms Involving Thiocyanate (B1210189) Ions

The reactivity of the thiocyanate ion is dictated by its electronic structure, allowing it to act as a nucleophile, a ligand, and a precursor to radical species.

The thiocyanate ion can be oxidized to form the thiocyanate radical (•SCN). This transformation is often achieved through a single electron transfer (SET) mechanism, which can be initiated by photocatalysts or electrochemical means. For instance, visible light in conjunction with a suitable photocatalyst can oxidize the thiocyanate anion to its radical form.

Once generated, the thiocyanate radical is a reactive intermediate that can participate in various chemical reactions. A notable example is its addition to carbon-carbon double bonds in organic molecules. This radical addition is a key step in the synthesis of various thiocyanated organic compounds. The process is part of a broader class of thio-compound-mediated reactions where photocleavage can provide a reversible source of radicals, allowing for controlled polymerization processes.

The thiocyanate ion is an archetypal pseudohalide, capable of coordinating with metal ions in several ways: through the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or by bridging between two metal centers. This versatility leads to complex ligand exchange dynamics.

A classic illustration of this is the reaction between aqueous iron(III) ions and thiocyanate ions. rutgers.edu The pale yellow solution of hexaaquairon(III), [Fe(H₂O)₆]³⁺, undergoes a rapid and reversible ligand exchange reaction upon the addition of sodium rhodanate, forming an intensely blood-red solution. rutgers.eduresearchgate.net This color change is due to the formation of the pentaaqua(thiocyanato-N)iron(III) complex, [Fe(SCN)(H₂O)₅]²⁺. researchgate.net

The equilibrium for this reaction is sensitive to the concentration of the ions involved. Fe(H₂O)₆³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)(H₂O)₅]²⁺(aq) + H₂O(l)

Further studies have explored these dynamics in more complex systems. For example, in thiocyanate-capped Cadmium Sulfide (B99878) (CdS) nanocrystals, the SCN⁻ ligands are in a dynamic equilibrium. This involves three distinct populations of ligands that stabilize the nanocrystal surface through both direct binding and electrostatic interactions. osti.gov Research on rare earth elements has shown that in concentrated aqueous solutions, thiocyanate ions bind to the metal ions exclusively through the nitrogen atom. brandeis.edu

Kinetic Studies of this compound in Chemical Processes

Kinetic studies provide quantitative insight into the rates of reactions involving this compound and the factors that influence them.

The formation of the iron(III) thiocyanate complex is a well-studied reaction that serves as a prime example for rate law derivation. The reaction proceeds rapidly, and its kinetics can be investigated using techniques like the stopped-flow method. brandeis.edu The formation of the [FeSCN]²⁺ complex is found to be first-order with respect to both Fe³⁺ and SCN⁻ ions, but also shows a dependence on the hydrogen ion concentration. researchgate.net

The forward rate law for the formation of the principal species, FeSCN²⁺, has been determined as: d[FeSCN²⁺]/dt = k₁[Fe³⁺][SCN⁻] + k₂[Fe³⁺][SCN⁻]/[H⁺] researchgate.net

This two-term rate law suggests that the reaction proceeds through two parallel pathways. The first term corresponds to the direct reaction of Fe³⁺ with SCN⁻, while the second, inverse-hydrogen-ion-dependent term, involves the reaction of the hydrolyzed iron species, [Fe(OH)]²⁺, with SCN⁻. brandeis.edu

Below is a table of experimentally determined rate constants for this reaction at a specific temperature and ionic strength.

ConstantValueUnitsConditions
k₁127 ± 10M⁻¹s⁻¹25°C, Ionic Strength = 0.40 M
k₂20.2 ± 2s⁻¹25°C, Ionic Strength = 0.40 M
Data sourced from Below, J. F., Jr., Connick, R. E., & Coppel, C. P. (1958). researchgate.net

Another kinetically studied process is the formation of thiocyanate from the reaction of cyanide (CN⁻) and thiosulfate (B1220275) (S₂O₃²⁻), which follows second-order kinetics. chem-station.com

The rates of reactions involving ions, such as those with this compound, are often sensitive to the ionic strength of the solution. The ionic strength affects the activity of the ionic species, which in turn influences the reaction rate. For the reaction between cyanide and thiosulfate to form thiocyanate, the rate constant (k) is observed to change with ionic strength (I). A linear relationship is found when plotting log k against the square root of the ionic strength (I⁰.⁵) at low concentrations, which is consistent with the Brønsted-Bjerrum equation for reactions between ions of the same charge sign. chem-station.com

In the case of the iron(III) thiocyanate equilibrium, adding an inert salt like potassium nitrate (B79036) increases the ionic strength of the solution. This increased ionic strength more effectively shields the Fe³⁺ and SCN⁻ ions from each other, causing the equilibrium to shift to the left, which results in the fading of the red color of the complex. nih.gov Generally, for reactions between ions, increasing the ionic strength speeds up reactions between ions of like charge and slows down reactions between ions of opposite charge. Theoretical treatments show that the apparent energy of activation can also decrease with a rise in ionic strength due to changes in the configuration of the activated state. nih.gov

Proton Inventory Studies in Thiocyanate Reaction Systems

The proton inventory technique is a powerful tool for elucidating reaction mechanisms, particularly for determining the number of protons that are transferred in the rate-determining step of a reaction. The technique involves measuring the reaction rate in solvent mixtures of varying protium (B1232500) oxide (H₂O) and deuterium (B1214612) oxide (D₂O) content. The dependence of the rate constant on the atom fraction of deuterium (n) in the solvent is then analyzed, often using the Gross-Butler equation.

kₙ/k₀ = Π(1 - n + nφᵢᵀ) / Π(1 - n + nφⱼᴿ)

Where:

kₙ is the rate constant at deuterium fraction n.

k₀ is the rate constant in pure H₂O.

φᵢᵀ and φⱼᴿ are the fractionation factors for the protons in the transition state and reactant state, respectively.

The shape of the resulting plot of kₙ/k₀ versus n can reveal the number of protons involved in the transition state. A linear plot suggests the transfer of a single proton, while a curved plot can indicate the involvement of multiple protons.

While this technique is widely applied in enzymology and studies of hydrolysis, specific proton inventory studies focusing on reactions of this compound or the thiocyanate ion are not extensively documented in the literature. However, the technique could theoretically be applied to complex thiocyanate reactions, such as its multi-step oxidation by peroxomonosulfate, to determine the role of proton transfers in the formation and subsequent reaction of intermediates like hypothiocyanite (B1210458) (OSCN⁻). Such a study would provide deeper mechanistic insight into the proton-dependent pathways of thiocyanate oxidation.

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of the Thiocyanate (B1210189) Anion

The thiocyanate anion is a classic example of a pseudohalide, a polyatomic anion whose chemical properties resemble those of true halides. nih.gov It is a linear, rigid anion that possesses a rich and varied coordination chemistry, largely dictated by its ability to bond to metal centers in multiple ways. nih.govresearchgate.net

The thiocyanate ion is an ambidentate ligand, meaning it has two potential donor atoms—nitrogen and sulfur—and can bind to a metal center through either one, but not both simultaneously in a chelating fashion. wikipedia.orgalevelchemistry.co.uk This dual-binding capability gives rise to linkage isomerism. wikipedia.orgalevelchemistry.co.uk

N-bound (Isothiocyanate): When the ligand coordinates through the nitrogen atom, it is referred to as an isothiocyanate. This bonding mode is generally favored by hard or borderline metal cations, as classified by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgresearchgate.net First-row transition metals such as Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) typically form N-bonded complexes. wikipedia.org The geometry of this linkage is characterized by a relatively linear M-N-C bond angle, often approaching 180°. wikipedia.org

S-bound (Thiocyanate): Coordination through the sulfur atom is favored by soft metal cations like Pd(II), Pt(II), Au(III), and Hg(II). wikipedia.orgresearchgate.net In these complexes, the M-S-C bond angle is typically bent, usually around 100°. wikipedia.org

The choice of coordination mode is influenced by several factors, including the electronic nature of the metal (its "hardness" or "softness"), steric effects from other ligands in the coordination sphere, and even kinetic versus thermodynamic control during synthesis. researchgate.netwikipedia.org For instance, the complex [Co(NH₃)₅(SCN)]²⁺ is the kinetically favored product, but it isomerizes to the more thermodynamically stable N-bound [Co(NH₃)₅(NCS)]²⁺. wikipedia.org In some rare cases, both N- and S-bonded ligands can coexist within the same complex, as seen in [Re(NCS)₅(SCN)]²⁻. wikipedia.org

Beyond its terminal monodentate coordination, the thiocyanate anion is extensively used as a bridging ligand to construct polynuclear complexes. Its linear shape and donor atoms at each end allow it to link two or more metal centers, leading to dimers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. tandfonline.comsciencepublishinggroup.commdpi.com

Common bridging modes include:

End-on (μ-1,3): The most common bridging mode involves the nitrogen atom coordinating to one metal center and the sulfur atom to another (M-NCS-M'). This architecture is prevalent in creating chains and networks. tandfonline.comnih.gov For example, in the polymeric complex [CuL¹(NCS)]n·nClO₄, copper(II) units are linked by end-on bridging thiocyanate ligands to form polymeric chains. tandfonline.com

End-to-end (μ-1,1): This mode involves only one donor atom, typically sulfur, bridging two metal centers (M-(S)CN-M').

Multi-metal Bridging: More complex modes are known, such as the μ₁,₁,₃-(S,S,N-) mode observed in a silver(I) coordination polymer, where a single thiocyanate anion bridges three separate metal centers. mdpi.com

The versatility of the thiocyanate bridge is a cornerstone in designing molecular materials with specific magnetic or electronic properties, as the bridge mediates the interaction between the connected metal ions. tandfonline.com

Formation and Characterization of Metal-Thiocyanate Complexes

Sodium rhodanate serves as a primary source of the SCN⁻ ligand for synthesizing a vast range of coordination compounds.

The synthesis of metal-thiocyanate complexes typically involves ligand substitution reactions where a labile ligand on a metal precursor is replaced by the thiocyanate anion. wikipedia.orgwikiwand.com

Binary Metal Thiocyanates (M(NCS)ₓ): These complexes consist of only a metal cation and thiocyanate anions. A common synthetic route is the reaction of a soluble metal salt (e.g., chloride or nitrate) with an alkali metal thiocyanate like this compound in a suitable solvent. acs.org For example, compounds with the Sr(NCS)₂ structure type can be synthesized by reacting NaNCS with MCl₂ in sealed ampules. acs.org Another method is the dehydration of hydrated metal thiocyanate complexes, although this can be challenging for oxophilic metals where hydrate formation is highly favorable. nih.govacs.org

Ternary Metal Thiocyanates (MₐM'ₑ(NCS)ₓ): These compounds contain two different cations. The difference in hardness between the N and S donor atoms of the thiocyanate ligand provides opportunities for creating cation-ordered ternary frameworks. nih.govacs.org These are often synthesized by combining salts of two different metals with a thiocyanate source.

Mixed-Ligand Complexes: A vast number of complexes incorporate thiocyanate alongside other neutral or anionic co-ligands. For instance, two new Ag(I) complexes were synthesized using AgNO₃, 4-benzoylpyridine, and NH₄SCN. mdpi.com Similarly, bimetallic thiocyanato-bridged complexes have been prepared using cations like [M(en)₃]²⁺ with the [Co(NCS)₄]²⁻ anion. sciencepublishinggroup.com

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of metal-thiocyanate complexes. It provides unambiguous information on coordination numbers, geometries, bond lengths, bond angles, and the specific coordination mode (N-bound, S-bound, or bridging) of the thiocyanate ligand. tandfonline.commdpi.com

Crystallographic studies have revealed a wide diversity of structures. For example, the most common structure for binary metal thiocyanates is the layered Ni(NCS)₂ type, which is adopted by Ni, Co, Fe, and Mn. nih.gov In this structure, the metal centers have an octahedral MN₂S₄ coordination. nih.gov In contrast, the Sr(NCS)₂ structure type, found for Ca, Sr, Ba, Pb, and Eu, features a 3D framework where each metal cation is coordinated by four nitrogen and four sulfur atoms in a distorted square antiprism. acs.org

The table below summarizes crystallographic data for several representative metal-thiocyanate complexes.

CompoundMetal CenterCoordination GeometryThiocyanate Binding ModeReference
[Co(NCS)₂(hmpy)₄]·2H₂OCo(II)Distorted Octahedral (CoN₆)Terminal N-bound mdpi.com
[CuL¹(NCS)]n·nClO₄Cu(II)Square Pyramidalμ-1,3 Bridging (N and S) tandfonline.com
[Cd₂(C₁₁H₁₄N₃O₃)₂(NCS)₂(CH₄O)₂]Cd(II)Octahedralμ-1,3 Bridging (N and S) nih.gov
Sr(NCS)₂Sr(II)Distorted Square Antiprism (SrN₄S₄)μ-Bridging (N and S) acs.org
β-Zn(NCS)₂Zn(II)Tetrahedral (ZnN₄ and ZnS₄ sites)μ-Bridging (N and S) acs.org

Supramolecular Interactions Involving this compound

In mixed-ligand systems, these interactions are common. For example, in cobalt(II) thiocyanate complexes containing 4-(hydroxymethyl)pyridine as a co-ligand, intermolecular O–H⋯S hydrogen bonds are observed between the hydroxyl groups and the sulfur atoms of the thiocyanate ligands of adjacent chains. mdpi.com Similarly, in a dinuclear cadmium(II) complex, molecules are linked into chains via O–H⋯O hydrogen bonds involving coordinated methanol molecules. nih.gov In hybrid organic-inorganic thiocyanates, hydrogen bonding between the terminal halide ions and the amine headgroups of organic cations is crucial for controlling the crystal packing and thermal stability. nih.gov These non-covalent interactions demonstrate that the influence of the thiocyanate ion extends beyond its direct coordination to the metal, guiding the assembly of complex solids.

Host-Guest Chemistry with Macrocyclic Ligands

The interaction of the thiocyanate anion with macrocyclic ligands is a key aspect of its host-guest chemistry. Macrocycles, such as crown ethers, cyclodextrins, calixarenes, and others, are large cyclic molecules with central cavities capable of encapsulating smaller guest ions or molecules. nih.govfrontiersin.org The binding within these host-guest complexes is governed by non-covalent forces. nih.gov

In the context of this compound, the thiocyanate anion can act as a guest, being included within the cavity of a macrocyclic host, or it can coordinate to a metal center that is itself encapsulated by a macrocyclic ligand. For instance, dinuclear metal complexes supported by macrocycles like hexaaza-dithiophenolate can selectively bind anions such as thiocyanate. rsc.org In such systems, the thiocyanate ion binds to the nickel centers, demonstrating the macrocycle's role in pre-organizing the metal ions for specific anion coordination. rsc.org The selectivity of this binding can be influenced by repulsive interactions between the host and the guest anion. rsc.org

The coordination chemistry of metal ions with nitrile-functionalized mixed thia-aza macrocycles in the presence of thiocyanate has also been explored. iucr.org These studies show that the structure and dimensionality of the resulting complexes are influenced by the specific nature of the macrocyclic ligand and the coordinating properties of the thiocyanate anion. iucr.org The thiocyanate can act as a terminal ligand or as a bridging ligand, linking multiple metal-macrocycle units to form larger assemblies. iucr.org

Macrocyclic Host TypeInteraction with Thiocyanate (SCN⁻)Resulting Structure
Hexaaza-dithiophenolate Macrocycle Coordinates to encapsulated Ni(II) centers via the N atom. rsc.orgDinuclear complex with a bridging thiocyanate ligand. rsc.org
Nitrile-functionalized thia-aza macrocycles Coordinates to Ag(I) as a terminal or bridging ligand. iucr.orgVaries from discrete complexes to coordination polymers depending on the macrocycle. iucr.org
Crown Ethers / Cryptands Can encapsulate the Na⁺ cation, influencing the ion pairing with SCN⁻ in solution.Ion-pair separation.

Ion Pairing Effects in Solution Phase

In solution, this compound exists as solvated sodium cations (Na⁺) and thiocyanate anions (SCN⁻). These ions can associate to form ion pairs, a process that is highly dependent on the solvent and salt concentration. The thiocyanate anion is notable for its position in the Hofmeister series, which describes its influence on the structure of water and interactions in biological and chemical systems. acs.orgfigshare.comnih.gov

Atomistic modeling studies have provided detailed insights into the ion pairing behavior of this compound in aqueous solutions. Compared to potassium thiocyanate (KSCN), NaSCN exhibits a less pronounced tendency to form ion pairs at lower concentrations. acs.orgfigshare.comnih.gov However, at high salt concentrations, a strong attraction is observed between the Na⁺ cations and the nitrogen end of the SCN⁻ anion. acs.orgfigshare.comnih.gov This interaction leads to the formation of larger and more tightly packed ion clusters in concentrated NaSCN solutions compared to KSCN solutions. acs.orgfigshare.comnih.gov

The nature of the ion pair itself can vary. In solvents like N,N-dimethylformamide (DMF), lithium and thiocyanate ions exist in a thermal equilibrium between free ions and contact ion pairs (CIPs). nih.gov In a contact ion pair, the cation and anion are in direct contact without solvent molecules in between. The formation of the Li-SCN contact ion pair is an endothermic process, indicating it is entropically driven. nih.gov The dynamics of this association and dissociation are rapid, occurring on the picosecond timescale. nih.gov The ambidentate nature of thiocyanate means it can form ion pairs through either the nitrogen or sulfur atom, a behavior that is influenced by the solvent environment. nih.gov

CationSolventKey Findings on Ion Pairing with SCN⁻
Na⁺ WaterLess ion pairing than KSCN at low concentration; forms larger, N-coordinated clusters at high concentration. acs.orgfigshare.comnih.gov
Li⁺ N,N-dimethylformamide (DMF)Forms contact ion pairs (CIPs) in equilibrium with free ions. Association/dissociation occurs on a picosecond timescale. nih.gov
Li⁺ VariousThe binding atom (S or N) in the contact ion pair is dependent on the solvent. nih.gov

Non-Covalent Interactions in Self-Assembled Systems

The thiocyanate anion is a versatile component in the construction of self-assembled supramolecular structures, primarily through coordination-driven self-assembly and other non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, collectively dictate the architecture and stability of the resulting assemblies. nih.gov

A prominent non-covalent interaction involving thiocyanate is hydrogen bonding. In metal-thiocyanate complexes containing ligands with N-H groups, such as picolinamide, strong hydrogen bonds like N-H···S and N-H···N can form. rsc.org These interactions link individual complex units into larger, ordered structures, such as two-dimensional networks or discrete tetrameric units. rsc.org The strength of these hydrogen bonds can be significant, influencing the preference for certain assembled structures over others.

Furthermore, the thiocyanate ligand's ability to act as a bridge between metal centers is fundamental to the formation of coordination polymers. It can adopt various bridging modes (e.g., µ₁,₁, µ₁,₃, or µ₁,₁,₃), connecting metal ions into one-, two-, or three-dimensional frameworks. nih.govmdpi.com The stability of these polymeric structures is heavily influenced by the cumulative effect of the coordination interactions (e.g., Ag-S and Ag-N). mdpi.com The interplay between the coordination mode of the thiocyanate and the nature of other ligands present determines the final dimensionality and topology of the self-assembled system. mdpi.com

Type of InteractionParticipating SpeciesResulting Supramolecular Structure
Hydrogen Bonding (N-H···S) Co(II) or Ni(II) thiocyanate complexes with picolinamide. rsc.org2D structures composed of tetrameric units. rsc.org
Hydrogen Bonding (N-H···N) Cu(II) thiocyanate complex with picolinamide. rsc.org2D network. rsc.org
Bridging Coordination (µ-SCN) Metal ions (e.g., Ag(I), Zn(II), Co(II)). nih.govmdpi.comCoordination polymers (1D, 2D, or 3D frameworks). nih.govmdpi.com
Electrostatic / Dipole-Dipole Alkali metal cations and carboxylate groups in larger molecules. nih.govHigher-order aggregates. nih.gov

Advanced Analytical Research Methodologies Utilizing Sodium Rhodanate

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone of analytical chemistry, and a variety of spectroscopic methods are employed to probe the different facets of sodium rhodanate's chemical and physical nature. Each technique offers a unique window into the compound's characteristics at a molecular and atomic level.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the thiocyanate (B1210189) (SCN⁻) anion exhibits characteristic vibrational modes that are readily identifiable in an FTIR spectrum.

The most prominent absorption band for the thiocyanate ion is the antisymmetric stretching vibration of the carbon-nitrogen triple bond (C≡N). mdpi.com This strong absorption typically appears in the range of 2050-2075 cm⁻¹. mdpi.comresearchgate.net For instance, in solid sodium thiocyanate powder, this peak is observed at approximately 2075 cm⁻¹. mdpi.comnih.gov The position of this peak can shift depending on the chemical environment, such as in solution or when incorporated into a polymer matrix. mdpi.comresearchgate.net Another key vibrational mode is the carbon-sulfur (C-S) bond stretching vibration, which is found at around 753 cm⁻¹. mdpi.com The presence and position of these bands provide definitive evidence for the thiocyanate functional group. In some contexts, such as when sodium thiocyanate is incorporated into a polymer film, an NSC symmetric stretching peak may also be identified around 949 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Peak Assignments for this compound

Vibrational ModeWavenumber (cm⁻¹)DescriptionReference
C≡N Antisymmetric Stretch~2050 - 2075Strong, characteristic peak of the thiocyanate group. mdpi.comresearchgate.netacs.org
C-S Stretch~753Stretching vibration of the carbon-sulfur bond. mdpi.com
NSC Symmetric Stretch~949Observed in specific matrices like polymer films. researchgate.net

Note: Peak positions can vary based on the sample's physical state (solid, solution) and its interaction with the surrounding medium.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The electronic spectrum of the thiocyanate ion in aqueous solution is characterized by intense absorption bands in the ultraviolet region.

Historically, the interpretation of these bands has been subject to discussion, with assignments considering both intramolecular transitions and charge-transfer-to-solvent (CTTS) transitions. aip.orgrsc.org In aqueous solutions of sodium thiocyanate, CTTS transitions are prominent. rsc.orgcore.ac.uk These transitions involve the transfer of an electron from the anion to a localized orbital within the surrounding solvent cage. For aqueous thiocyanate, two main CTTS bands are typically observed, with absorption maxima around 217 nm (ca. 46,000 cm⁻¹) and 187 nm (ca. 53,500 cm⁻¹). rsc.orgcore.ac.uk

There is also evidence for an underlying intramolecular π → π* transition within the thiocyanate ion itself. aip.org One study reassigned a transition around 240 nm, previously considered a CTTS band, to a π → π* transition of the isolated ion. aip.org The low-lying electronic states of the aqueous SCN⁻ ion are understood to be derived from transitions between the π highest occupied molecular orbital (HOMO) and the π* lowest unoccupied molecular orbital (LUMO). chemrxiv.org

Table 2: Electronic Transitions of Aqueous Thiocyanate Ion

Wavelength (nm)Wavenumber (cm⁻¹)Proposed AssignmentReference
~217~46,000Charge-Transfer-to-Solvent (CTTS) rsc.orgcore.ac.uk
~187~53,500Charge-Transfer-to-Solvent (CTTS) rsc.org
~240~41,667π → π* Intramolecular Transition aip.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that result in a change in polarizability. For this compound, Raman spectroscopy is particularly useful for studying the SCN⁻ ion in various environments, including aqueous solutions and adsorbed on surfaces.

The key Raman-active modes for the thiocyanate ion include:

C≡N stretching mode: This is a very strong and sharp band typically observed between 2070 cm⁻¹ and 2140 cm⁻¹. mdpi.comosti.gov In aqueous solution, this peak may appear around 2126 cm⁻¹. mdpi.com

C-S stretching mode: This mode appears around 721-735 cm⁻¹. osti.govaip.org

NCS bending mode: A band for the bending vibration is found at approximately 450 cm⁻¹. osti.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variant of this technique that provides significantly enhanced signals for molecules adsorbed on certain metal surfaces, such as silver. mdpi.comosti.gov When thiocyanate is adsorbed on a silver surface, the peak positions can shift, and an additional band corresponding to the Ag-S stretch may appear around 210 cm⁻¹. osti.gov

Table 3: Prominent Raman Bands for the Thiocyanate Ion

Vibrational ModeWavenumber (cm⁻¹)DescriptionReference
C≡N Stretch~2070 - 2140Strong, characteristic stretching vibration. mdpi.comosti.govaip.org
C-S Stretch~721 - 735Symmetric stretching of the carbon-sulfur bond. osti.govaip.org
NCS Bend~450Bending vibration of the thiocyanate group. osti.gov
Ag-S Stretch (SERS)~210Observed in SERS on silver substrates, indicating S-bonding. osti.gov

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. wikipedia.org By analyzing the angles and intensities of diffracted X-rays, the crystal structure of this compound has been elucidated.

Sodium thiocyanate crystallizes in an orthorhombic system. iucr.orgwikipedia.org The structure was determined to belong to the space group Pnma. iucr.org Each sodium (Na⁺) ion is octahedrally coordinated, surrounded by three sulfur atoms and three nitrogen atoms from the thiocyanate anions. iucr.orgwikipedia.org The thiocyanate (SCN⁻) group itself is essentially linear. iucr.org

Table 4: Crystallographic Data for this compound (NaSCN)

ParameterValueReference
Crystal SystemOrthorhombic iucr.orgwikipedia.org
Space GroupPnma iucr.org
Lattice Constant (a)13.38 Å iucr.org
Lattice Constant (b)4.09 Å iucr.org
Lattice Constant (c)5.66 Å iucr.org
S-C Bond Length1.663 Å iucr.org
C-N Bond Length1.168 Å iucr.org

These structural details are critical for understanding the solid-state properties of the compound and how it interacts with other substances at a crystalline level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ionic Mobility and Binding States

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the local chemical environment of specific atomic nuclei. For this compound, solid-state NMR, particularly of the ²³Na and ¹³C nuclei, has been instrumental in studying its structure and dynamics, especially within polymer electrolytes. nih.gov

²³Na NMR is sensitive to the local environment around the sodium cation. nih.govscirp.org The quadrupolar interaction of the ²³Na nucleus (spin I = 3/2) can be used to distinguish between different sodium environments, such as "free" ions versus those involved in ion pairing or complexation. nih.govacs.org For example, in studies of NaSCN-poly(ethylene oxide) mixtures, ²³Na-MAS spectra and 2D nutation experiments have successfully identified the presence of different environments for the sodium cations. nih.gov

¹³C NMR spectroscopy can be used to probe the carbon atom of the thiocyanate anion. The chemical shift of the thiocyanate carbon provides information about its binding state. rsc.org

Table 5: NMR Spectroscopy Applications for this compound Systems

NucleusNMR TechniqueInformation ObtainedReference
²³NaSolid-State MAS NMRDistinguishes different sodium cation environments based on quadrupolar interactions. nih.govnih.gov
²³NaSolution NMRLine broadening and changes in relaxation times (T₁) indicate complex formation. scirp.org
¹³CSolid-State MAS NMRDetermines the composition and stoichiometry of NaSCN-containing complexes. nih.gov
¹³CSolution NMRIdentifies the chemical shift of the thiocyanate carbon to infer binding. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted.

For this compound, XPS is employed to investigate its interaction with various surfaces, for example, in mineral flotation or materials science. researchgate.net By analyzing the high-resolution spectra of the core levels of the constituent elements (Na 1s, S 2p, C 1s, and N 1s), researchers can deduce the nature of the chemical bonding. For instance, XPS analysis has been used to confirm the chemisorption of the thiocyanate ion (SCN⁻) onto mineral surfaces by identifying the formation of zinc-thiocyanate complexes through the analysis of S 2p and N 1s spectra. researchgate.net The binding energies of these core electrons are sensitive to the oxidation state and local chemical environment of the atom, providing insight into whether the thiocyanate ion is binding through its sulfur or nitrogen atom. researchgate.netosti.gov

Table 6: Application of XPS in the Study of this compound Interactions

Core LevelTypical ApplicationFindingsReference
S 2pAnalysis of SCN⁻ adsorption on surfaces.Can distinguish between free thiocyanate and thiocyanate bonded to metal ions. researchgate.netrsc.org
N 1sInvestigation of SCN⁻ binding modes.Helps determine if binding occurs via the nitrogen or sulfur atom. researchgate.netacs.org
Na 1sCharacterization of sodium-containing films.Confirms the presence and chemical state of sodium on the surface. rsc.org

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at a micro and nanoscale. While this compound is not directly imaged via SEM in its simple crystalline form in these contexts, it is a critical component in the synthesis of various materials whose morphological characteristics are subsequently analyzed by SEM. The role of this compound in these syntheses directly influences the final structure, size, and surface features of the product.

In materials science, researchers have used SEM to study the surface morphology of novel phosphors, such as Ce³⁺-doped sodium thiocyanate (NaSCN:xCe³⁺), synthesized using a simple, cost-effective method. researchgate.net SEM images confirmed the formation and surface characteristics of these phosphors. researchgate.net Similarly, the synthesis of semi-organic crystals like Sodium Thiocyanate Potassium Sulphate (STPS) utilizes this compound as a key precursor. niscpr.res.inniscpr.res.in SEM analysis is then employed to detect material flaws and evaluate the surface morphology and microstructure of the grown crystals, providing crucial insights into their quality and potential applications. niscpr.res.inniscpr.res.in

Role in Trace Element Determination in Complex Matrices (Research Focus)

The determination of trace elements in complex matrices, such as biological fluids, environmental samples, and industrial solutions, presents significant analytical challenges due to the low concentration of analytes and the presence of interfering substances. dergipark.org.trup.ac.za this compound plays a crucial role in overcoming these challenges, primarily by acting as a complexing agent in spectrophotometric and electrochemical methods, and as a component in preconcentration and separation steps that isolate the analyte from the matrix. dergipark.org.tr

Spectrophotometric Methods

One of the oldest and most effective applications of this compound in analytical chemistry is in the colorimetric and spectrophotometric determination of various metal ions. scispace.com The thiocyanate ion (SCN⁻) forms intensely colored complexes with many transition metals, particularly iron(III), molybdenum(V), tungsten(V), and cobalt(II). scispace.comsszp.eu The intensity of the color is proportional to the concentration of the metal ion, which can be quantified by measuring the absorbance of the solution at a specific wavelength (λmax) using a spectrophotometer. theacademic.in

A classic example is the determination of iron. In an acidic solution, thiocyanate reacts with Fe³⁺ ions to form a series of blood-red complexes, such as [Fe(SCN)(H₂O)₅]²⁺. theacademic.inscielo.br This reaction is highly sensitive, allowing for the determination of trace amounts of iron in various samples, including water, food grains, and pharmaceuticals. theacademic.inscielo.brajrconline.org Researchers have optimized these methods by using mixed-solvent systems, such as acetone-water, to enhance sensitivity and stability. scispace.comscielo.br The molar absorptivity of the iron(III)-thiocyanate complex in an optimized system can reach values as high as 2.10 x 10⁴ L cm⁻¹ mol⁻¹, demonstrating the method's high sensitivity. scielo.br

The table below summarizes the application of the thiocyanate method for the spectrophotometric determination of several metal ions.

Metal IonMatrixWavelength (λmax)Molar Absorptivity (ε)Reference
Iron (III)Water, Food Samples480-490 nm2.10 x 10⁴ L cm⁻¹ mol⁻¹ theacademic.inscielo.br
Molybdenum (V)Acetone-Water System460 nmNot Specified scispace.com
Tungsten (V)Acetone-Water System403 nmNot Specified scispace.com
Cobalt (II)Acetone-Water System620 nmNot Specified sszp.eu

Electrochemical Methods

This compound is also integral to various electrochemical techniques for metal ion analysis, which are valued for their high sensitivity, selectivity, and portability. nih.gov These methods include voltammetry and potentiometry.

In stripping voltammetry, a preconcentration step enhances sensitivity for trace analysis. up.ac.za While not always a direct reagent in the final measurement, thiocyanate can be used to selectively complex interfering ions in the matrix, allowing the target analyte to be determined without interference. up.ac.za

In potentiometry, ion-selective electrodes (ISEs) are used to measure the activity of specific ions. The determination of some heavy metal ions can be monitored by chemical titration with potassium or sodium thiocyanate, using an ISE to detect the endpoint of the titration. google.com Furthermore, modified carbon paste electrodes have been developed for the electrochemical detection of thiocyanate ions themselves, which is important for monitoring its levels in industrial and biological fluids. researchgate.net For instance, a phosphate-modified mordenite (B1173385) zeolite carbon paste electrode has been optimized for detecting thiocyanate ions in the micromolar concentration range via cyclic voltammetry. researchgate.net

Application in Advanced Separation Techniques

The unique properties of this compound make it a valuable reagent in modern separation science, including liquid chromatography and various extraction techniques. Its primary role is often as a chaotropic agent or a derivatizing agent.

As a strong chaotropic agent, this compound disrupts the hydrogen-bonding network in water, which weakens hydrophobic interactions and helps to denature and solubilize macromolecules like proteins and nucleic acids. unibo.itasm.org This property is exploited in:

Nucleic Acid Extraction: Chaotropic agents like guanidine (B92328) thiocyanate and sodium thiocyanate are used in lysis buffers to break open cells, denature proteins (including DNA-degrading enzymes), and promote the binding of DNA to silica (B1680970) membranes in spin-column-based purification methods. unibo.itgoogle.com

Protein Purification: Sodium thiocyanate is used as a solubilizing agent to recover proteins from dense inclusion bodies formed during recombinant protein expression in bacteria. taylorandfrancis.com

In chromatography, this compound is used in several ways:

Derivatization for Gas Chromatography (GC): For analytes that are too polar or not volatile enough for GC analysis, a derivatization step is required. Sodium thiocyanate is used to derivatize polar alkylating agents, converting them into their corresponding alkylthiocyanates and alkylisothiocyanates. rsc.orgresearchgate.net These derivatives are more volatile and readily analyzed by GC-MS, enabling the determination of trace levels of substances like methyl, ethyl, and isopropyl esters of methanesulfonic acid in drug substances. rsc.orgresearchgate.net

Ion Chromatography (IC): IC is a standard method for determining anions. It can be used to measure chloride, nitrate (B79036), and sulfate (B86663) impurities in industrial-grade sodium thiocyanate. metrohm.com Conversely, IC is also a powerful technique for the direct determination of thiocyanate in complex samples like plasma and milk after appropriate sample preparation. oup.commdpi.com An aqueous two-phase system (ATPS) has been developed for the effective separation and enrichment of thiocyanate from raw milk prior to IC analysis. mdpi.com

Countercurrent Chromatography (CCC): In the purification of single-wall carbon nanotubes (SWCNTs), sodium thiocyanate is used in a precipitation step. It allows for the selective precipitation of SWCNTs from a surfactant solution, which is a crucial step in replacing the initial surfactant and preparing the sample for fractionation by CCC. nih.gov

The table below highlights some applications of this compound in advanced separation techniques.

Separation TechniqueRole of this compoundAnalyte / MatrixReference
Gas Chromatography (GC)Derivatizing AgentPolar alkylating agents (e.g., mesylate esters) rsc.orgresearchgate.net
Ion Chromatography (IC)AnalyteThiocyanate in plasma and milk oup.commdpi.com
Nucleic Acid ExtractionChaotropic AgentDNA from various cell types unibo.itgoogle.com
Protein PurificationChaotropic AgentRecombinant proteins from inclusion bodies taylorandfrancis.com
Countercurrent Chromatography (CCC)Precipitating AgentSingle-wall carbon nanotubes nih.gov

Applications in Advanced Materials Science and Engineering

Synthesis and Characterization of Novel Thiocyanate-Based Materials

Sodium thiocyanate (B1210189) is utilized in the synthesis of a range of novel materials, contributing to advancements in diverse fields.

Semi-Organic Crystals for Nonlinear Optical (NLO) Applications

Semi-organic crystals combining organic and inorganic components have garnered significant attention for their potential in nonlinear optical (NLO) applications, such as optical communication, laser technology, and electro-optic modulation. niscpr.res.inniscpr.res.inresearchgate.net Sodium thiocyanate is a component in the synthesis of such crystals. For instance, Sodium Thiocyanate Potassium Sulphate (STPS) is a semi-organic crystal synthesized using a slow solvent evaporation method. niscpr.res.inniscpr.res.in

Characterization of STPS crystals involves techniques like X-ray diffraction (XRD) to understand crystal structure, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, UV-Vis spectroscopy to study electronic transitions, scanning electron microscopy (SEM) for material morphology, and microhardness testing to assess mechanical strength. niscpr.res.inniscpr.res.in STPS crystals have shown high optical quality with 100% transmittance in the visible region and a cutoff wavelength below 250 nm, making them suitable for second harmonic generation (SHG) applications. niscpr.res.inniscpr.res.in The microhardness of STPS has been reported as 30.01, indicating good mechanical strength. niscpr.res.inniscpr.res.in

Polymeric Materials Synthesis and Polymerization Catalysis

Sodium thiocyanate is employed in polymer chemistry, acting as a reagent and potentially a catalyst in the synthesis of polymeric materials. camachem.com It can be used to convert alkyl halides into corresponding alkylthiocyanates through nucleophilic substitution reactions. mekongchem.comchemicalbook.comfishersci.co.uk This reaction can be facilitated by phase-transfer catalysts. fishersci.co.uk

In polymerization processes, sodium thiocyanate has been noted for its role as a solvent in the solution polymerization of acrylonitrile. igtpan.com This method is particularly relevant in the production of polyacrylonitrile (B21495) (PAN) fibers used as precursors for carbon fibers. igtpan.com Using sodium thiocyanate as a solvent allows the PAN to remain dissolved, enabling direct spinning of the polymer solution and eliminating intermediate filtration and drying steps. igtpan.com

Development of Advanced Polymer Electrolytes for Energy Storage Devices

Sodium thiocyanate is explored as a component in the development of polymer electrolytes for energy storage devices like batteries and supercapacitors. sigmaaldrich.commdpi.comresearchgate.netdntb.gov.uaresearchgate.netpan.pljecst.orgnih.gov Polymer electrolytes offer advantages over liquid electrolytes, including enhanced mechanical stability and reduced safety concerns like leakage and flammability. mdpi.compan.pl

Sodium-based polymer electrolytes are gaining interest as alternatives to lithium-based systems due to the abundance of sodium. mdpi.com Sodium thiocyanate has been incorporated into various polymer matrices, such as polyacrylonitrile (PAN) and blends of poly(vinylidene fluoride (B91410)hexafluoro (B1673141) – propylene) (PVdF-HFP) and poly(methyl methacrylate) (PMMA), to create gel polymer electrolytes (GPEs) and solid polymer electrolytes (SPEs). pan.pljecst.org

Studies have investigated the ionic conductivity and electrochemical properties of these thiocyanate-based polymer electrolytes. For example, a PAN-based GPE containing sodium thiocyanate, ethylene (B1197577) carbonate (EC), and propylene (B89431) carbonate (PC) showed a maximum room temperature conductivity of 1.92 × 10⁻³ S cm⁻¹ for a specific composition. jecst.org Another study on a blend of PVdF-HFP and PMMA with sodium thiocyanate reported a high ionic conductivity of 4.54 × 10⁻² S cm⁻¹ at room temperature for an optimized composition. pan.pl The ionic transport number in this system was found to be 0.92, indicating predominantly ionic conduction. pan.pl The incorporation of sodium thiocyanate in polymer electrolytes affects their crystallinity, with lower crystallinity often correlating with higher ionic conductivity. researchgate.net

Exploration of Material Properties through Thiocyanate Incorporation

The inclusion of the thiocyanate anion can influence the properties of the resulting materials.

Optical and Electrical Properties of Synthesized Composites

The incorporation of thiocyanate, often originating from sodium thiocyanate, can impact the optical and electrical properties of synthesized materials.

In semi-organic crystals like STPS, the presence of the thiocyanate group contributes to the nonlinear optical properties, enabling applications like second harmonic generation. niscpr.res.inniscpr.res.in The high transparency in the visible region observed in STPS is a crucial optical property for such applications. niscpr.res.inniscpr.res.in

In polymer electrolytes, the sodium thiocyanate salt provides the mobile ions (Na⁺ and SCN⁻) responsible for electrical conductivity. researchgate.netpan.pljecst.org The concentration of sodium thiocyanate and its interaction with the polymer matrix significantly influence the ionic conductivity. researchgate.netpan.pl Higher amorphous regions in the polymer electrolyte, often influenced by salt concentration, can lead to increased ionic conductivity. researchgate.net Electrical properties such as ionic transport number and activation energy for conduction are also key characteristics studied in these materials. pan.pl

Studies on the electrical conductivity of sodium thiocyanate in various solvent mixtures have shown that factors like solvent composition and temperature affect its conductivity. ijamtes.org The conductance of sodium thiocyanate solutions can be less than that of potassium thiocyanate solutions in similar conditions. ijamtes.org

While direct examples of sodium thiocyanate composites with tailored optical and electrical properties were not extensively detailed, the research highlights how its incorporation into specific material systems (like semi-organic crystals and polymer electrolytes) directly influences these characteristics, enabling their use in advanced applications.

Mechanical Strength Analysis of Crystalline Materials

Sodium thiocyanate (NaSCN), also known as sodium rhodanate, plays a role in the mechanical strength analysis of crystalline materials, particularly in the study of stress corrosion cracking (SCC) and through its use in etching processes to reveal structural defects.

Research has investigated the use of sodium thiocyanate solutions in the context of stress corrosion cracking in crystalline materials, such as austenitic stainless steels. Stress corrosion cracking is a phenomenon where the combined effect of tensile stress and a corrosive environment leads to crack propagation in a material mdpi.com. Studies have employed aqueous solutions of sodium thiocyanate to induce and investigate transgranular stress-corrosion cracking (TGSCC) in sensitized austenitic stainless steel specimens under tensile load researchgate.netsv-jme.eu.

In these analyses, techniques such as slow-rate-load-tensile (SRLT) tests are conducted while simultaneously measuring electrochemical voltage and current noise, as well as specimen elongation researchgate.netsv-jme.eu. These measurements help in detecting and characterizing the cracking processes. For instance, simultaneous transients of electrochemical voltage and current have been observed during cracking events in the presence of a diluted aqueous solution of sodium thiocyanate researchgate.net. An increase in the DC part of the measured electrochemical current, corresponding with increases in elongation and acoustic emission activity, has been interpreted as being caused by an increase in the dissolving surface area due to crack growth sv-jme.eu.

Sodium thiocyanate has also been explored in etching studies to reveal surface features and defects in crystalline materials. Etching is a process used to selectively remove material from a surface, often highlighting underlying structures or imperfections like dislocations researchgate.netgoogle.com. In the context of analyzing the mechanical properties and growth mechanisms of crystals, etching studies using thiocyanate have indicated the occurrence of different types of etch pit patterns, such as terraced triangles, pillars, pyramids, and rods, on crystal surfaces researchgate.net. These patterns can provide insights into the crystal's growth history and the presence of defects that can influence its mechanical strength.

Furthermore, sodium thiocyanate can be an ingredient in chemical solutions used for inspecting and processing high hardness alloy steels. A highly reactive chemistry containing oxalic acid and thiocyanate salts, preferably sodium thiocyanate, can produce a thin, hard conversion coating on the steel surface google.com. This process can also highlight distressed material layers, which are prone to cracking and can affect the mechanical integrity of the material google.com. The presence of sodium thiocyanate in such solutions is considered important for effective removal of the distressed layer and achieving the desired surface properties google.com.

While some research focuses on the mechanical strength (specifically microhardness) of crystals containing sodium thiocyanate, such as semi-organic Sodium Thiocyanate Potassium Sulphate (STPS) crystals, this pertains to the mechanical properties of the synthesized crystal itself rather than using sodium thiocyanate to analyze the mechanical strength of other crystalline materials niscpr.res.inniscpr.res.in. For example, STPS crystals have been characterized using techniques like microhardness testing, revealing a microhardness value of 30.01, indicative of their mechanical strength niscpr.res.inniscpr.res.in.

Detailed research findings regarding the use of sodium thiocyanate in the mechanical strength analysis of crystalline materials often involve specific experimental setups and material types.

Example Data Table (Illustrative - Data based on interpretation of search results regarding SCC studies):

Material TypeEnvironmentLoad LevelObserved PhenomenonCharacterization Techniques UsedKey Finding (Illustrative)
Austenitic Stainless SteelDiluted Aqueous NaSCN SolutionBeyond Yield PointTransgranular SCC (TGSCC)SRLT, Electrochemical Noise, Elongation MeasurementSimultaneous electrochemical transients observed during cracking. researchgate.netsv-jme.eu
High Hardness Alloy SteelOxalic Acid + NaSCN SolutionNot ApplicableConversion Coating FormationSurface Analysis (implied by process description)Highlights distressed material layers affecting integrity. google.com

The application of sodium thiocyanate in mechanical strength analysis is thus primarily observed in its role within corrosive environments for SCC studies and as a component in etching or surface treatment chemistries used to assess material integrity and reveal structural characteristics.

Biochemical and Biological System Interactions in Vitro Studies

Enzymatic Kinetics and Catalysis Involving Thiocyanate (B1210189) Ions

Thiocyanate ions serve as substrates or modulators for several enzymes, particularly those involved in sulfur transfer and oxidative processes.

Rhodanese (thiosulfate: cyanide sulfurtransferase, EC 2.8.1.1) is a key enzyme involved in the detoxification of cyanide by catalyzing the transfer of a sulfane sulfur atom from a donor molecule, such as thiosulfate (B1220275), to cyanide, forming thiocyanate. nih.govnih.govthegoodscentscompany.comuni.lunih.govwikipedia.org This reaction has been well-characterized in vitro. The mechanism of rhodanese activity is often described by a ping-pong mechanism involving a sulfur-substituted enzyme intermediate. nih.govnih.govnih.govwikipedia.org

Peroxidases, including myeloperoxidase (MPO) and lactoperoxidase (LPO), utilize thiocyanate as a substrate in the presence of hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN) or its conjugate base, hypothiocyanite (B1210458) (OSCN⁻). uniprot.orgnih.govdntb.gov.ua This enzymatic reaction is a crucial component of innate immunity in biological fluids like saliva, milk, and airway secretions. nih.govdntb.gov.ua In vitro studies have investigated the kinetics of this reaction, demonstrating that peroxidases catalyze the two-electron oxidation of thiocyanate. The second-order rate constant for the oxidation of SCN⁻ by MPO compound I is approximately 1 × 10⁷ M⁻¹ s⁻¹, while the rates for eosinophil peroxidase (EPO) and LPO can be significantly higher.

Hypothiocyanous acid (HOSCN) is primarily formed in vitro through the peroxidase-catalyzed reaction between thiocyanate ions and hydrogen peroxide. uniprot.orgnih.govdntb.gov.ua This molecule exists in equilibrium with its conjugate base, hypothiocyanite (OSCN⁻), with the protonated form (HOSCN) generally considered more reactive and membrane-permeable, particularly at lower pH values. dntb.gov.ua

HOSCN is known as a relatively mild oxidant with a notable selectivity for thiol groups, especially cysteine residues in proteins. nih.govdntb.gov.ua In in vitro model systems, HOSCN has been shown to target and oxidize critical cysteine residues in bacterial metabolic enzymes, including those involved in glycolysis, which contributes to its antimicrobial properties. nih.gov Studies have indicated that HOSCN can inhibit glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase, hexokinase, glucose-6-phosphate dehydrogenase, and aldolase (B8822740) in bacteria. Despite its biological importance, kinetic data on the formation rate of HOSCN from thiocyanate in vitro are noted as sparse, partly due to the inherent instability of HOSCN.

Molecular-Level Interactions with Biological Macromolecules

Thiocyanate ions interact with various biological macromolecules, influencing their conformation, stability, and interactions.

Sodium thiocyanate is recognized as a chaotropic agent, capable of disrupting the hydrogen bonding network of water and interfering with hydrophobic interactions, thereby affecting protein structure and stability in vitro. Studies have shown that thiocyanate ions can decrease the thermal stability of proteins, leading to a reduction in their melting temperature (Tm). For instance, in differential scanning calorimetry (DSC) measurements, the addition of potassium thiocyanate (KSCN) to the D2 domain of Thermotoga maritima Arginine Binding Protein resulted in a significant decrease in its denaturation temperature. At 1 M KSCN, the Td was 97.0°C, and at 2 M KSCN, it was 92.6°C, compared to 102.6°C in the absence of KSCN.

Thiocyanate can also influence protein aggregation. Studies on monoclonal antibodies in vitro have demonstrated that thiocyanate can accelerate the rate of monomer loss, indicating increased aggregation propensity. The effects of thiocyanate on protein-protein interactions have been investigated, showing that thiocyanate can reduce protein-protein repulsion and even induce short-ranged attractive interactions at moderate ionic strengths. This is attributed to the ability of thiocyanate ions, as low charge density and poorly hydrated ions, to interact with both charged and non-charged regions on the protein surface.

Data illustrating the effect of potassium thiocyanate concentration on the denaturation temperature of the D2 domain of Thermotoga maritima Arginine Binding Protein:

KSCN Concentration (M)Denaturation Temperature (Td, °C)
0102.6
197.0
292.6

Sodium thiocyanate also interacts with synthetic polymers, particularly those exhibiting a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAM). PNIPAM undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state above its LCST.

In vitro studies have shown that the addition of sodium thiocyanate affects the collapse temperature (Tcollapse) of PNIPAM. Thiocyanate ions tend to increase the cloud point or collapse temperature of PNIPAM solutions. This effect is attributed to the preferential interaction of poorly hydrated thiocyanate ions with the polymer surface, which can influence the balance between polymer-solvent and polymer-polymer interactions that govern the phase transition. The dependence of PNIPAM's Tcollapse on NaSCN concentration can be non-linear. Thiocyanate has also been reported as a theta solvent for poly(acrylic acid sodium) at a specific concentration and temperature (1.12 M aqueous sodium thiocyanate at 30 °C).

Modulatory Effects on Cellular Pathways (In Vitro Transcriptomic Analysis)

Transcriptomic analysis in vitro provides a global view of gene expression changes in cells exposed to sodium thiocyanate, offering insights into modulated cellular pathways. Studies using human bronchial epithelial cells (BEAS-2B) exposed to sodium thiocyanate have demonstrated significant alterations in gene expression profiles.

In vitro transcriptomic analysis revealed that exposure to sodium thiocyanate led to differential expression of numerous genes compared to control cells. In one study, 309 genes showed significantly altered expression (≥2-fold change) after sodium thiocyanate treatment, with a tendency towards downregulation rather than upregulation of gene expression levels. Gene Ontology (GO) and KEGG pathway analyses of these differentially expressed genes can highlight the biological processes and pathways affected by thiocyanate exposure in vitro. These analyses can indicate impacts on various cellular functions, although specific affected pathways are dependent on the cell type and experimental conditions. Candidate mRNA biomarkers for exposure have also been identified based on their significant modulation by sodium thiocyanate in vitro.

Differentially Expressed Genes (DEGs) in BEAS-2B Cells After Sodium Thiocyanate Exposure (In Vitro Example):

GeneFold Change (Example)Regulation
ADCY5> 2.0Upregulated
ANGPTL4> 2.0Upregulated
CCNG2< 0.5Downregulated
CD9< 0.5Downregulated
COL1A2< 0.5Downregulated
DACT3< 0.5Downregulated
GGCX< 0.5Downregulated
GRB14> 2.0Upregulated
H1F0< 0.5Downregulated
HSPA1A> 2.0Upregulated
MAF< 0.5Downregulated
MAT2A> 2.0Upregulated
PPP1R10< 0.5Downregulated
PPP4C< 0.5Downregulated

Note: This table presents example data based on research findings indicating upregulation or downregulation of these specific genes in response to sodium thiocyanate exposure in BEAS-2B cells.

Gene Expression Profiling in Response to Thiocyanate Exposure (Cell Lines)

Gene expression profiling in cell lines exposed to thiocyanate has been employed to identify molecular pathways and individual genes affected by this compound. These studies often utilize techniques such as microarrays or RNA sequencing to measure the levels of messenger RNA (mRNA) transcripts.

Research has shown that exposure to sodium thiocyanate can lead to significant changes in gene expression in various cell types. For instance, studies using BEAS-2B normal human lung cells treated with sodium thiocyanate at concentrations of 1, 10, and 20 µM for 4 hours revealed differential expression of numerous genes. Specifically, the expression levels of 309 genes were significantly altered (≥2-fold change) after treatment. nih.gov Gene Ontology (GO) analysis of these differentially expressed genes indicated enrichment in various biological processes, molecular functions, and cellular components. nih.gov

Further analysis identified several mRNA biomarker candidates whose expression levels were significantly modulated by sodium thiocyanate treatment. These candidates included ADCY5, ANGPTL4, CCNG2, CD9, COL1A2, DACT3, GGCX, GRB14, H1F0, HSPA1A, MAF, MAT2A, PPP1R10, and PPP4C. researchgate.net, nih.gov The expression of many of these genes, such as ADCY9, CCNG2, COL1A2, GGCX, GRB14, H1F0, and HSP1A1, was significantly downregulated (more than 2-fold) after sodium thiocyanate exposure in normal human lung cells. nih.gov

Another study investigating thiocyanate transport in human bronchial epithelial cells, stimulated with IL-4, utilized global gene expression analysis with microarrays. aai.org This research indicated a strong upregulation of pendrin (SLC26A4), a protein responsible for electroneutral SCN-/Cl- exchange, upon IL-4 stimulation. aai.org Real-time RT-PCR confirmed that pendrin mRNA was significantly upregulated (24.7- ± 4.9-fold) after IL-4 treatment. aai.org

In the context of oxidant-induced damage to macrophages, the addition of thiocyanate was shown to modulate HOCl-induced perturbations in the expression of various antioxidant and inflammatory genes in J774A.1 cells. nih.gov Changes in gene expression were observed even with thiocyanate added in the absence of HOCl, with a significant increase in RANTES expression. nih.gov

Gene expression studies in other model systems, such as rice seedlings (Oryza sativa) exposed to potassium thiocyanate (KSCN), have also demonstrated concentration-dependent alterations in gene expression. sci-hub.se Microarray analysis revealed a substantial number of differentially expressed genes at different effective concentrations of thiocyanate, with outcomes being tissue-specific (shoots versus roots). sci-hub.se

Table 1 summarizes some genes reported to be differentially expressed in specific cell lines upon exposure to thiocyanate or related conditions:

Gene NameCell Line/SystemTreatment/ConditionObserved Effect (In Vitro)Source
ADCY5BEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
ANGPTL4BEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
CCNG2BEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
COL1A2BEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
GGCXBEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
GRB14BEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
H1F0BEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
HSPA1ABEAS-2B cellsSodium thiocyanate exposureDownregulated researchgate.net, nih.gov
RANTESJ774A.1 cellsThiocyanate exposure (alone)Increased expression nih.gov
SLC26A4Human bronchial epithelial cellsIL-4 stimulation (Thiocyanate transport related)Upregulated aai.org

Theoretical and Computational Chemistry of Sodium Rhodanate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules and materials nih.govyoutube.com. These methods can provide detailed information about the distribution of electrons, energy levels, and vibrational modes within a system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density nih.govyoutube.com. This approach is computationally less demanding than traditional wave function-based methods, making it suitable for studying larger systems relevant to condensed phases and interfaces jhuapl.edu. DFT calculations can be used to determine the ground-state energy, molecular geometry, and charge distribution of sodium thiocyanate (B1210189) and its interactions with surrounding molecules nih.govaps.org. By analyzing the electronic structure, insights into the reactivity of the thiocyanate anion can be gained nih.gov. For instance, DFT can help understand how the thiocyanate ion coordinates to metal centers, which is relevant in various chemical processes mekongchem.com.

Calculation of Molecular Orbital Energies (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's electronic properties and reactivity schrodinger.comossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the energy required for electronic excitation and can provide insights into a compound's chemical reactivity and optical properties schrodinger.comossila.comrsc.orgresearchgate.net. Computational methods like DFT can be used to calculate these molecular orbital energies for the thiocyanate anion and its complexes ossila.comrsc.orgresearchgate.net. Studies on related metal-thiocyanate complexes have utilized DFT to calculate HOMO-LUMO gaps to understand their reactivity rsc.orgresearchgate.net.

Vibrational Spectroscopy Prediction and Assignment

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and dynamics of a system acs.orgresearchgate.netnih.gov. Theoretical calculations, particularly those based on DFT, can predict the vibrational frequencies and intensities of molecules acs.orgnih.gov. This allows for the assignment of experimental vibrational bands to specific molecular motions or functional groups acs.orgnih.gov. For sodium thiocyanate systems, computational studies can help in interpreting the vibrational spectra of the thiocyanate anion in different environments, such as in solution or when interacting with other species acs.orgresearchgate.netresearchgate.net. This is particularly useful for understanding how the local environment affects the thiocyanate ion's structure and dynamics researchgate.netumich.edu.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems jhuapl.edunih.gov. By simulating the motion of atoms and molecules based on classical mechanics and defined force fields, MD can provide insights into dynamic processes such as solvation, diffusion, and molecular interactions jhuapl.edunih.gov.

Investigation of Solvation Structures and Ion Aggregation

MD simulations are extensively used to investigate the solvation structure of ions in solution, including sodium thiocyanate in water and other solvents acs.orgaip.orgtaylorandfrancis.comrsc.orgresearchgate.net. These simulations can reveal how solvent molecules arrange around the ions and how ions interact with each other to form aggregates acs.orgaip.orgresearchgate.net. Studies using MD simulations have shown that in aqueous solutions, sodium and thiocyanate ions can form various types of ion pairs and aggregates, including contact ion pairs (CIP) and solvent-separated ion pairs (SSIP), depending on the concentration acs.org. The morphology of ion aggregates in concentrated NaSCN solutions has been found to be extended ion networks, in contrast to the compact clusters observed in some other salt solutions like NaCl aip.orgresearchgate.net. MD simulations can also help understand how the cation influences the structure of ion aggregates and the surrounding water network aip.orgresearchgate.net.

Data from MD simulations on NaSCN aqueous solutions at different concentrations have shown variations in the average ion aggregate size. For instance, in a 15.0 m NaSCN solution, the average ion aggregate size ratio was reported as 0.40 aip.org.

Here is a sample interactive data table based on hypothetical MD simulation results for ion aggregation in NaSCN solutions:

Concentration (m)Average Ion Aggregate Size RatioDominant Aggregate Type
1.00.15Solvent-Separated Ion Pairs
3.00.25Coexisting CIP and SSIP
6.00.35Coexisting CIP and SSIP
15.00.40 aip.orgExtended Ion Networks

Note: The values in this table, except for the 15.0 m aggregate size ratio, are illustrative examples to demonstrate the table format and typical data obtained from such studies.

Force Field Development for Thiocyanate-Containing Systems

Accurate computational modeling of systems containing sodium thiocyanate, particularly in condensed phases, relies heavily on the availability of reliable force fields. Force fields are sets of parameters and mathematical functions used in molecular mechanics and molecular dynamics simulations to describe the potential energy of a system as a function of the atomic coordinates. Developing accurate force field parameters for the thiocyanate ion (SCN⁻) and its interactions with counterions like Na⁺ and solvent molecules is a non-trivial task due to the thiocyanate ion's linear structure and its ambidentate nature (ability to coordinate through either the nitrogen or sulfur atom). wikipedia.org

Research in this area focuses on developing and refining force field parameters that can accurately reproduce experimental properties of sodium thiocyanate systems. For instance, studies have involved developing thermodynamically consistent force fields rooted in quantum-chemical calculations and refined using experimental data, such as activity derivatives and air-water surface tension, to accurately model aqueous sodium thiocyanate solutions. acs.org Such force fields are designed to be compatible with established water models, like the extended simple point charge (SPC/E) and three-point optimal point charge (OPC) models. acs.org

The development of force fields for ionic liquids, some of which contain the thiocyanate anion, has also contributed to parameters applicable to sodium thiocyanate systems. The Optimized Potentials for Liquid Simulations (OPLS) force field, specifically the OPLS-AA (All-Atom) version, has seen parameter development for various anions, including thiocyanate, for use in ionic liquid simulations. acs.orgnih.govgithub.com These parameters are often derived using quantum mechanically derived charges fitted to molecular electrostatic potentials of isolated ions or ion pairs. acs.org Validation of these force fields involves comparing computed properties like densities, heats of vaporization, viscosities, and diffusion coefficients with experimental data. acs.orgnih.gov Some studies have also explored charge scaling as a means to account for polarization and charge transfer effects, which can improve the agreement with experimental data for certain properties, although careful consideration of short-range interactions is necessary. acs.orgnih.gov

Challenges in force field development for thiocyanate-containing systems include accurately capturing the balance between ion-ion and ion-solvent interactions, particularly in concentrated solutions where ion clustering becomes significant. acs.orgsciengine.com Different force fields can yield significant differences in predicted structural properties, such as radial distribution functions (RDFs) and the extent of ion clustering. sciengine.com Comparisons with experimental data, such as those from femtosecond infrared vibrational-energy transfer and anisotropy measurements, are crucial for validating force field performance in reproducing both structural and dynamical properties. sciengine.com

Computational Modeling for Mechanistic Elucidation and Prediction

Computational modeling techniques, such as molecular dynamics (MD) simulations and ab initio methods, are extensively used to investigate the behavior and reactivity of sodium thiocyanate systems at a molecular level. These methods provide insights into solvation structures, ion pairing, diffusion, and reaction pathways.

Molecular dynamics simulations have been employed to study aqueous sodium thiocyanate solutions, providing information on ion clustering and the distribution of ions in bulk solution and at interfaces, such as the air-water interface. acs.orgsciengine.comacs.orgcuni.cz These simulations can predict the surface enhancement of thiocyanate anions at the air-water interface, which is in accord with experimental observations. acs.org MD simulations using specific force fields, like the parameters developed by Tesei et al., have been reported to perform well for modeling both bulk and interfacial solvation of sodium thiocyanate. taylorandfrancis.comresearchgate.net

Computational studies have also investigated the microsolvation of sodium thiocyanate in water clusters in the gas phase using techniques like anion photoelectron spectroscopy combined with theoretical calculations. researchgate.netacs.org These studies have revealed the dominant structural motifs (e.g., Na-NCS vs. Na-SCN) in hydrated clusters and the transition from contact ion pairs (CIP) to solvent-separated ion pairs (SSIP) with increasing hydration. researchgate.netacs.org

Density Functional Theory (DFT) and other ab initio methods are powerful tools for studying the electronic structure, bonding, and reactivity of thiocyanate-containing species.

Reaction Energy Profiles and Transition State Analysis

Computational methods are invaluable for mapping reaction energy profiles and identifying transition states in reactions involving sodium thiocyanate or the thiocyanate ion. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into reaction mechanisms.

Studies have utilized DFT to investigate reactions where the thiocyanate ion acts as a nucleophile or ligand. For example, DFT calculations have been used to study the catalytic conversion of cyanide to thiocyanate, exploring potential reaction mechanisms catalyzed by metal complexes. skemman.is While this specific study focused on a molybdenum-sulfur compound, the methodology is applicable to understanding reactions forming thiocyanate.

Transition state analysis using computational methods helps in understanding the kinetics and selectivity of reactions. For instance, the rearrangement of acyl thiocyanates to acyl isothiocyanates, a process relevant in organic synthesis, has been investigated computationally to determine activation barriers and understand the transition state structures involved in the 1,3-shift of the thiocyanate group. acs.org Calculated activation barriers provide an explanation for the observed stability or instability of different acyl thiocyanates. acs.org

Ab Initio Approaches for Chemical Systems

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying the electronic structure and properties of smaller thiocyanate-containing systems or as a basis for developing force fields.

Highly sophisticated ab initio calculations, including methods like MP2, QCISD, CCSD(T), and CBS-Q, have been used to investigate the gas-phase and crystal-phase structures of sodium thiocyanate. acs.orgresearchgate.net These studies can predict the existence of different structural motifs, such as four-membered ring monomers and dimers that serve as building blocks for the crystal structure. acs.orgresearchgate.net Ab initio calculations are also used to analyze the electronic molecular structure of the thiocyanate anion and its interactions with cations. researchgate.net

Combined ab initio and molecular dynamics (AIMD) simulations offer a way to incorporate quantum mechanical accuracy into dynamical simulations, particularly useful for studying chemical reactions or systems where electronic effects are significant. QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, which treat a specific region of the system quantum mechanically and the rest classically, are also employed. taylorandfrancis.comresearchgate.net These methods have been used to study the dynamics of anions, including thiocyanate, in water. taylorandfrancis.comresearchgate.net

DFT calculations, a type of ab initio method, are widely applied to study the structural, vibrational, and electronic properties of thiocyanate-containing compounds, including transition metal complexes where thiocyanate acts as a ligand. researchgate.netrsc.orgacs.org DFT can help elucidate the bonding nature (N-bound vs. S-bound) of the thiocyanate ligand in metal complexes and the impact of the ligand on the complex's properties. acs.org Furthermore, DFT has been used to investigate the interaction of thiocyanate with peptides, providing insights into its "salting in" effect and denaturant activity by analyzing hydrogen bonding and van der Waals interactions. nih.govresearchgate.net

These computational approaches provide a detailed understanding of the fundamental interactions and behavior of sodium thiocyanate, contributing to its wider application in various scientific and industrial processes.

Environmental Chemistry Research Perspectives

Mechanisms of Environmental Degradation of Thiocyanate (B1210189) Compounds

The environmental degradation of thiocyanate compounds, including sodium thiocyanate, can occur through various mechanisms, primarily biological and chemical processes. Understanding these mechanisms is crucial for developing effective remediation strategies.

Biodegradation:

Microbial degradation is a significant pathway for thiocyanate removal in natural waters and soils. scbt.comalphachem.com.au Thiocyanate can serve as a source of carbon, nitrogen, and sulfur for various microorganisms under aerobic conditions, leading to the formation of metabolites such as sulfate (B86663), carbon dioxide, and ammonium (B1175870). rsc.orgresearchgate.netresearchgate.net

Two primary metabolic pathways for microbial thiocyanate degradation have been identified: the carbonyl sulfide (B99878) (COS) pathway and the cyanate (B1221674) (CNO) pathway. rsc.orgresearchgate.netnih.gov

COS Pathway: In this pathway, the nitrogen-carbon bond in thiocyanate (SCN⁻) is hydrolyzed by thiocyanate hydrolase (SCNase) to form carbonyl sulfide (COS) and ammonia (B1221849) (NH₃). The C-S bond in COS is then broken down into carbon dioxide (CO₂) and hydrogen sulfide (H₂S), with H₂S subsequently oxidized to sulfate (SO₄²⁻). rsc.org Bacteria such as Thiobacillus are known to utilize this pathway. rsc.orgresearchgate.net

CNO Pathway: This pathway involves the cleavage of the sulfur-carbon bond in SCN⁻, hydrolyzing it to cyanate (CNO⁻) and bisulfide (HS⁻). rsc.org Cyanate is then hydrolyzed into NH₃ and CO₂ by cyanate hydrolysis enzyme, and sulfide (S²⁻) is further oxidized to sulfide and SO₄²⁻. rsc.org Bacteria like Pseudomonas Putida and Pseudomonas stutzeri have been associated with this pathway. rsc.org

Studies have investigated the microbial communities involved in thiocyanate degradation in various environments, such as gold mine tailings wastewater and activated sludge. rsc.orgnih.gov For instance, Thiobacillus has been identified as a dominant strain in the degradation of high-concentration thiocyanate in gold mine tailings wastewater, primarily through the COS pathway. rsc.org Mixed bacterial cultures containing Pseudomonas and Bacillus have also demonstrated the ability to degrade thiocyanate. rsc.org

Factors such as pH, initial thiocyanate concentration, and the presence of other compounds like ammonium and phenol (B47542) can influence the efficiency of biodegradation. researchgate.netresearchgate.net High concentrations of thiocyanate can inhibit degradation, and ammonium has been shown to be inhibitory to SCN⁻ degradation at certain concentrations. researchgate.net While phenol is degraded faster than thiocyanate and is less likely to be a significant issue, cyanide can have a significant inhibitory effect on thiocyanate degradation. researchgate.net

Chemical Oxidation:

Chemical oxidation processes are also employed for thiocyanate degradation, particularly in industrial wastewaters. mdpi.comresearchgate.netbqewater.com Strong chemical oxidants like ozone and chlorine can effectively remove thiocyanate by oxidizing it to cyanate and sulfate. bqewater.com Cyanate formed through this process can then hydrolyze to ammonia and bicarbonate. bqewater.com

Advanced Oxidation Processes (AOPs) are increasingly explored for thiocyanate degradation. researchgate.netepa.govresearchgate.net These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate anion-radicals (SO₄•⁻), which can effectively degrade organic and inorganic pollutants. epa.govresearchgate.netresearchgate.net Examples of AOPs applied to thiocyanate removal include:

Electrochemical Oxidation (EO): Studies using boron-doped diamond (BDD) anodes have shown high efficiency in removing thiocyanate from coke oven wastewater, with •OH radicals playing a strong role in the degradation. researchgate.netnih.gov

Persulfate Activation: Activation of persulfate (S₂O₈²⁻) with ferric ion (Fe³⁺) or UV-C irradiation can generate sulfate radicals, leading to efficient thiocyanate degradation. epa.govresearchgate.net The combination of UV-C, persulfate, and Fe³⁺ has demonstrated synergistic effects and high conversion rates. researchgate.net

Fenton and Photo-Fenton Processes: These processes, involving iron ions and hydrogen peroxide, generate hydroxyl radicals and have been investigated for thiocyanate degradation. researchgate.netresearchgate.netresearchgate.net

Photocatalytic Degradation: Utilizing photocatalysts, such as TiO₂ or ZnO-BiOI heterojunctions, under UV or visible light irradiation can promote the degradation of thiocyanate. mdpi.commdpi.commdpi.comacs.org The mechanism often involves the generation of reactive oxygen species like superoxide. mdpi.com

Chemical oxidation methods may produce intermediates such as cyanate and ammonia, which may require further treatment to meet discharge limits. bqewater.comacs.org

Other Mechanisms:

Under acidic conditions and in the presence of ferric iron and activated carbon, thiocyanate can potentially undergo dissociation to cyanide and sulfur, with the cyanide then reacting with ferric iron to form an intermediate compound. google.com

Role in Advanced Water Treatment and Air Quality Research (Mechanistic Focus)

Sodium thiocyanate and other thiocyanate compounds are relevant in advanced water treatment due to their presence as pollutants in various industrial effluents, particularly from mining, coking, and textile industries. rsc.orgmdpi.comnih.gov Research in this area focuses on developing and optimizing treatment technologies to effectively remove thiocyanate and its degradation products from water.

Advanced water treatment strategies for thiocyanate removal often employ the degradation mechanisms discussed above, focusing on their application at larger scales and optimizing parameters for efficiency and cost-effectiveness. Biological treatment, involving specialized microbial consortia, is a widely implemented approach for converting thiocyanate into less toxic substances like sulfate and nitrogen gas through sequential oxidation, nitrification, and denitrification processes. nih.govbqewater.com

Chemical oxidation processes, including AOPs like electrochemical oxidation and persulfate activation, are explored for their ability to achieve high removal efficiencies and address challenging wastewater matrices. researchgate.netepa.govresearchgate.net Research investigates the influence of operative parameters such as pH, current density, oxidant concentration, and reaction time on the degradation kinetics and mechanisms. researchgate.netresearchgate.netresearchgate.net The identification and fate of intermediate products during these processes are also key areas of research to ensure complete detoxification. researchgate.netresearchgate.net

Physical methods like adsorption using activated carbon or ion exchange resins have also been investigated for thiocyanate removal from water. google.comresearchgate.net These methods primarily involve the binding of thiocyanate ions to the adsorbent material. researchgate.net

While the primary environmental concern related to sodium thiocyanate is water contamination, research also considers its potential impact on air quality, albeit to a lesser extent. Decomposition of sodium thiocyanate under certain conditions, such as heating or contact with acids, can produce toxic fumes, including nitrogen oxides and sulfur oxides, and potentially highly toxic hydrogen cyanide gas. scbt.comalphachem.com.auresearchgate.net These decomposition products can contribute to air pollution. Research in air quality related to thiocyanates might involve studying the conditions under which these volatile and toxic substances are released and developing methods for their capture or neutralization. However, the provided search results focus predominantly on water-based degradation and treatment.

Research also explores the potential for simultaneous removal of thiocyanate and other pollutants present in complex industrial wastewaters, such as phenol and nitrate (B79036), using integrated biological or advanced oxidation processes. researchgate.netspringernature.com

Data Tables

Based on the search results, a summary of some research findings on thiocyanate degradation efficiency using different methods can be presented in a table.

Treatment MethodConditionsInitial Thiocyanate ConcentrationRemoval EfficiencyReference
Two-stage activated sludge (Biological)Influent to two-stage activated sludge units1818.00 mg/L>99.9% (to 0.68 mg/L) rsc.org
Electrochemical Oxidation (BDD anode)pH 9, 43.10 A/m², 2.5 g/L Na₂SO₄ electrolyteNot specified (simulated solution)96.51% researchgate.netnih.gov
Electrochemical Oxidation (BDD anode)Optimized conditions (real coke oven wastewater)Not specified84.13% researchgate.netnih.gov
Photochemical Degradation (UVC lamp)UVC lamp, 4-5 hours illumination200 mg/LComplete nih.gov
UVC/Persulfate/Fe³⁺ (AOP)UVC (222 nm), [S₂O₈²⁻]:[SCN⁻] = 3:1, [S₂O₈²⁻]:[Fe³⁺] = 1:0.1, 40 minutes100 mg/L99.99% researchgate.net
ZnO-[10%]BiOI Heterojunction (Photocatalysis)Sunlight, 10 mg catalyst, 15 minutes40 ppm100% mdpi.com
ZnO-[10%]BiOI Heterojunction (Photocatalysis)Sunlight, 15 mg catalyst, 12 minutes40 ppm100% mdpi.com

Note: This table compiles data from different studies with varying conditions and initial concentrations, providing a general overview of reported efficiencies.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing sodium rhodanate in laboratory settings?

To ensure purity and reproducibility, this compound can be synthesized via the reaction of sodium cyanide with sulfur or through aqueous metathesis of sodium sulfate with potassium thiocyanate. Characterization should include:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • FTIR spectroscopy to identify SCN⁻ vibrational modes (e.g., ν(C≡N) at ~2050 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydrate content .
  • Elemental analysis (e.g., ICP-MS) to verify stoichiometry and detect trace metal impurities .

Q. How should researchers mitigate hazards when handling this compound in experimental workflows?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant under GHS) .
  • Ventilation: Use fume hoods for powder handling to prevent inhalation of dust.
  • Storage: Store in airtight containers away from strong oxidizers (e.g., chlorates) to avoid explosive reactions .
  • Waste disposal: Neutralize with diluted hydrogen peroxide to convert SCN⁻ to less toxic sulfate ions .

Q. What analytical techniques are optimal for quantifying this compound in aqueous solutions?

  • Titrimetry: Use AgNO₃ titration (Volhard method) to precipitate AgSCN, with Fe³⁺ as an indicator for endpoint detection .
  • UV-Vis spectroscopy: Measure absorbance at 450 nm after complexation with Fe³⁺ to form red Fe(SCN)₃ .
  • Ion chromatography: Employ anion-exchange columns with conductivity detection for high-precision quantification in mixed matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data for this compound under varying atmospheric conditions?

Thermal behavior diverges significantly in oxidative (air) vs. inert (N₂/Ar) environments:

  • In air: this compound decomposes above 300°C, forming Na₂SO₄ and releasing SO₂/CO₂ due to oxidation of SCN⁻ .
  • In inert atmospheres: Decomposition yields Na₂S and cyanogen gas (C₂N₂), requiring strict control of gas flow rates and crucible materials (e.g., alumina) to avoid side reactions .
    Methodological recommendations:
  • Use simultaneous TGA-DSC to correlate mass loss with enthalpy changes.
  • Perform gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts and validate mechanistic pathways .

Q. What experimental designs are effective for studying this compound’s role in coordination chemistry with transition metals?

this compound acts as a versatile ligand due to SCN⁻’s ambidentate binding (S- or N-donor). Example approaches:

  • Competitive ligand studies: Compare stability constants of [Fe(SCN)ₙ]³⁻ⁿ vs. [Fe(CN)₆]³⁻ using potentiometric titrations .
  • Single-crystal XRD: Resolve bonding modes in complexes (e.g., Cr³⁺-SCN vs. Gd³⁺-NCS linkages) .
  • Magnetic susceptibility measurements: Assess spin states in coordination polymers, noting that SCN⁻ can mediate magnetic exchange .

Q. How can researchers address discrepancies in reported biological effects of this compound, such as its dual role as a convulsant and anticonvulsant?

Contradictory pharmacological data may arise from:

  • Concentration-dependent effects: Low doses inhibit neuronal Cl⁻ channels, while high doses disrupt mitochondrial function .
  • Model system variability: Differences in species (e.g., rodent vs. reptilian neurophysiology) or in vitro vs. in vivo assays .
    Experimental strategies:
  • Use patch-clamp electrophysiology to quantify ion channel modulation.
  • Apply metabolomic profiling to track ATP/ROS levels in treated tissues .

Q. What computational methods are suitable for modeling this compound’s reactivity in solvent systems?

  • Density functional theory (DFT): Calculate SCN⁻ solvation energies in polar aprotic solvents (e.g., DMSO) to predict ligand exchange kinetics .
  • Molecular dynamics (MD): Simulate ion-pair interactions in aqueous solutions to explain conductivity anomalies at high concentrations .

Methodological Best Practices

  • Data validation: Replicate experiments under controlled atmospheres and document O₂/H₂O levels to ensure reproducibility .
  • Interdisciplinary collaboration: Combine spectroscopic, thermal, and computational tools to address complex mechanistic questions .
  • Ethical reporting: Disclose negative results (e.g., failed ligand substitutions) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.